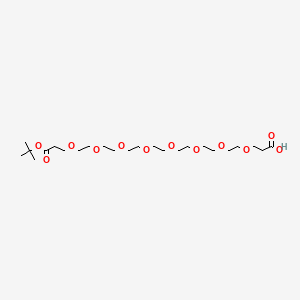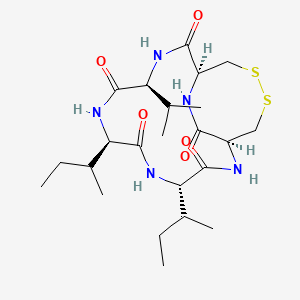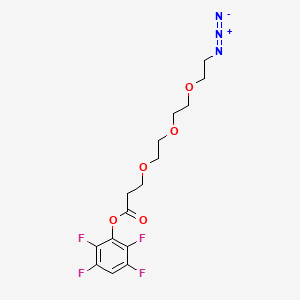![molecular formula C17H16N2O2 B13714557 6-(Benzyloxy)-1-cyclopropyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B13714557.png)
6-(Benzyloxy)-1-cyclopropyl-1H-benzo[d]imidazol-2(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Benzyloxy)-1-cyclopropyl-1H-benzo[d]imidazol-2(3H)-one is a compound belonging to the class of benzimidazoles, which are known for their diverse biological activities. This compound features a benzyloxy group attached to the benzimidazole core, which can influence its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Benzyloxy)-1-cyclopropyl-1H-benzo[d]imidazol-2(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzyl alcohol with cyclopropyl isocyanate in the presence of a base, followed by cyclization to form the benzimidazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
6-(Benzyloxy)-1-cyclopropyl-1H-benzo[d]imidazol-2(3H)-one can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.
Reduction: The benzimidazole ring can be reduced under specific conditions to form a dihydrobenzimidazole.
Substitution: The benzyloxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Benzaldehyde derivatives.
Reduction: Dihydrobenzimidazole derivatives.
Substitution: Various substituted benzimidazole derivatives.
Scientific Research Applications
6-(Benzyloxy)-1-cyclopropyl-1H-benzo[d]imidazol-2(3H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 6-(Benzyloxy)-1-cyclopropyl-1H-benzo[d]imidazol-2(3H)-one involves its interaction with specific molecular targets. The benzimidazole core can bind to enzymes or receptors, inhibiting their activity. This interaction can disrupt various biological pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: The parent compound with a simpler structure.
2-Phenylbenzimidazole: Similar structure but with a phenyl group instead of a benzyloxy group.
5,6-Dimethylbenzimidazole: Contains methyl groups instead of a benzyloxy group.
Uniqueness
6-(Benzyloxy)-1-cyclopropyl-1H-benzo[d]imidazol-2(3H)-one is unique due to the presence of the benzyloxy group, which can enhance its biological activity and chemical reactivity compared to other benzimidazole derivatives.
Properties
Molecular Formula |
C17H16N2O2 |
|---|---|
Molecular Weight |
280.32 g/mol |
IUPAC Name |
3-cyclopropyl-5-phenylmethoxy-1H-benzimidazol-2-one |
InChI |
InChI=1S/C17H16N2O2/c20-17-18-15-9-8-14(10-16(15)19(17)13-6-7-13)21-11-12-4-2-1-3-5-12/h1-5,8-10,13H,6-7,11H2,(H,18,20) |
InChI Key |
OAUUUMCTQAEEIJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1N2C3=C(C=CC(=C3)OCC4=CC=CC=C4)NC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-Benzyl-6-chloro-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13714499.png)


![3-(Boc-amino)-4-[3-fluoro-5-(trifluoromethyl)phenyl]butyric Acid](/img/structure/B13714539.png)


![N-[2-(2-methoxyethoxy)ethyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B13714552.png)





